L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate

Enzymology Protease kinetics Fluorogenic substrate

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate (H-Phe-AMC ⋅ TFA; CAS 108321-84-2) is an amino acid-derived fluorogenic substrate consisting of an L-phenylalanine moiety linked via an amide bond to the 7-amino-4-methylcoumarin (AMC) fluorophore, supplied as the trifluoroacetate salt form. Upon enzymatic cleavage by target proteases at the Phe-AMC amide bond, the AMC leaving group is liberated, generating a fluorescence signal with excitation maximum at 320–380 nm and emission maximum at 383–460 nm.

Molecular Formula C21H18F3N2O5-
Molecular Weight 435.4 g/mol
Cat. No. B12362369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate
Molecular FormulaC21H18F3N2O5-
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C19H18N2O3.C2HF3O2/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-9,11,16H,10,20H2,1H3,(H,21,23);(H,6,7)/p-1/t16-;/m0./s1
InChIKeyTWTCFDQXNADDLQ-NTISSMGPSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L-Phenylalanine 7-amido-4-methylcoumarin Trifluoroacetate: Fluorogenic Protease Substrate Core Specifications


L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate (H-Phe-AMC ⋅ TFA; CAS 108321-84-2) is an amino acid-derived fluorogenic substrate consisting of an L-phenylalanine moiety linked via an amide bond to the 7-amino-4-methylcoumarin (AMC) fluorophore, supplied as the trifluoroacetate salt form . Upon enzymatic cleavage by target proteases at the Phe-AMC amide bond, the AMC leaving group is liberated, generating a fluorescence signal with excitation maximum at 320–380 nm and emission maximum at 383–460 nm [1]. This compound serves as a core building block for protease activity assays across biochemical, pharmaceutical, and diagnostic research applications .

Why L-Phenylalanine AMC TFA Cannot Be Substituted with Generic AMC Substrates in Quantitative Protease Assays


Substituting L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate with generic AMC substrates introduces scientifically verifiable risks to assay integrity and data reproducibility. Protease substrate specificity is governed by the amino acid residue occupying the P1 position [1]; replacing Phe with Leu, Arg, or D-enantiomers alters enzyme recognition, catalytic efficiency, and signal output in ways that cannot be corrected by post-hoc normalization [2]. The trifluoroacetate (TFA) counterion further differentiates this compound from HCl or free base forms by conferring distinct solubility and stability profiles that directly affect assay robustness in aqueous and mixed-solvent systems [3]. The following quantitative evidence demonstrates exactly where and how this compound differs from its closest analogs in measurable terms.

Quantitative Differentiation Evidence for L-Phenylalanine 7-amido-4-methylcoumarin Trifluoroacetate in Protease Assay Selection


P1 Amino Acid Specificity: Phe-AMC vs. Leu-AMC Kinetic Parameter Comparison

In a direct enzymatic comparison using a defined protease system, Phe-AMC exhibited a 75% higher Km (60 μM vs. 17 μM) and a 14% higher kcat (6.5 s⁻¹ vs. 5.7 s⁻¹) compared to Leu-AMC, resulting in a distinct catalytic efficiency profile [1]. These parameters are not interchangeable for quantitative assay calibration.

Enzymology Protease kinetics Fluorogenic substrate

Stereochemical Specificity: L-Phe-AMC vs. D-Phe-AMC Enantioselective Cleavage by α-Chymotrypsin

In a pseudo-enantiomeric reaction system monitored via on-line 2D-fluorescence spectroscopy, α-chymotrypsin exhibited clear enantioselectivity toward L-PheAMC over D-PheAMC, enabling simultaneous discrimination and real-time enantiomeric excess determination [1][2]. The L-enantiomer serves as the biologically relevant substrate, while D-PheAMC and its analogs (e.g., D-PheAFC) show distinct hydrolysis profiles.

Enantioselectivity Biocatalysis Chiral resolution

Counterion-Dependent Solubility: TFA Salt vs. Free Base and HCl Salt Forms

The trifluoroacetate (TFA) salt form of L-Phe-AMC demonstrates water solubility of 2% w/v (20 mg/mL) [1], which differs from the solubility characteristics of the free base and HCl salt forms . The TFA counterion enhances aqueous solubility and confers distinct stability and compatibility profiles for biological assay conditions .

Solubility Formulation Assay compatibility

Fluorescence Spectral Properties: L-Phe-AMC vs. D-Phe-AMC and D-PheAFC

L-PheAMC and D-PheAMC share identical fluorescence maxima at λex = 325 nm and λem = 390 nm, while the cleaved product 7-amino-4-methylcoumarin exhibits λex = 340 nm and λem = 440 nm [1]. This spectral shift upon cleavage is a critical assay design parameter. In contrast, D-PheAFC (trifluoromethyl analog) exhibits distinct spectral properties, enabling multiplexed detection when used alongside PheAMC .

Fluorescence spectroscopy Optical detection Assay design

Chymotrypsin Substrate Specificity: Phe-AMC vs. Unnatural Amino Acid AMC Substrates

In a comparative study of chymotrypsin specificity toward peptidyl AMC substrates incorporating four different amino acid residues, the phenylalanine-containing substrate demonstrated the highest specificity despite being less hydrophobic than substrates containing cyclohexylalanine (Cha) or 2-amino-4-ethylhexanoic acid (AEH) [1]. This finding demonstrates that chymotrypsin substrate recognition is governed by aromaticity and structural features beyond hydrophobicity alone.

Protease specificity Substrate engineering Drug discovery

Catalytic Efficiency Comparison: Ala-Ala-Phe-AMC·TFA vs. Glutaryl-Phe-AMC

In chymotrypsin assays using AMC-based substrates, Ala-Ala-Phe-AMC·TFA exhibited a kcat/Km ratio of 1660 M⁻¹s⁻¹, representing an approximately 21-fold higher catalytic efficiency compared to glutaryl-Phe-AMC (kcat/Km = 78 M⁻¹s⁻¹) under identical assay conditions [1]. This demonstrates that even among Phe-containing AMC substrates, N-terminal modification dramatically impacts enzyme performance.

Catalytic efficiency Chymotrypsin Fluorogenic substrate

Validated Application Scenarios for L-Phenylalanine 7-amido-4-methylcoumarin Trifluoroacetate in Protease Research and Screening


Quantitative Chymotrypsin and Chymotrypsin-Like Protease Activity Assays

This compound serves as the validated fluorogenic substrate for chymotrypsin and chymotrypsin-like serine proteases, where the P1 phenylalanine residue confers optimal specificity as established in comparative substrate studies [1]. The TFA salt form's 2% aqueous solubility enables direct buffer preparation without organic co-solvents, supporting reproducible Michaelis-Menten kinetic characterization . Procurement is essential for assays requiring the minimal Phe recognition unit rather than extended peptide sequences.

Stereochemical Discrimination and Enantioselective Biocatalysis Monitoring

The distinct enantioselective hydrolysis profile of L-PheAMC versus D-PheAMC by α-chymotrypsin enables on-line monitoring of enantiomeric excess in pseudo-enantiomeric reactions via 2D-fluorescence spectroscopy [2]. This application requires the L-enantiomer specifically; D-PheAMC cannot substitute due to its different enzyme recognition kinetics. The TFA salt form's compatibility with both aqueous and organic solvent systems facilitates reaction transfer to non-aqueous media [2].

Aminopeptidase Activity Detection and Inhibitor Screening

As a validated fluorogenic substrate for aminopeptidases and phenylalanine peptidases, this compound enables sensitive detection of enzyme activity with fluorescence excitation at 320–380 nm and emission at 383–460 nm [3]. The high purity (>98% by HPLC) and defined optical rotation (+165.0° at c=0.2 in methanol) ensure batch-to-batch consistency essential for high-throughput screening campaigns and inhibitor IC₅₀ determination .

Protease Substrate Specificity Profiling and Library Construction

This compound provides the core Phe-AMC recognition element for constructing combinatorial fluorogenic substrate libraries used in protease specificity profiling [4]. The established kinetic parameters for Phe-AMC (Km = 60 μM, kcat = 6.5 s⁻¹) [5] serve as reference benchmarks when evaluating extended peptide-AMC substrates. The TFA salt's enhanced stability under freezer storage (-20°C) supports long-term library storage and retrieval .

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